ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multiple steps, including the formation of the imidazo[2,1-f]purine core and subsequent functionalization. The synthetic route typically starts with the preparation of the imidazo[2,1-f]purine intermediate, followed by the introduction of the methoxyphenyl and phenyl groups. The final step involves the esterification of the acetate group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
Ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings or the imidazo[2,1-f]purine core.
Scientific Research Applications
Ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can be compared with other similar compounds, such as:
Ethyl (2-methoxybenzoyl)acetate: This compound shares the methoxyphenyl and acetate groups but lacks the imidazo[2,1-f]purine core.
8-(4-Methoxybenzyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound has a similar imidazo[2,1-f]purine core but different substituents.
Ethyl (Z)-2-chloro-2-[2-(4-methoxy-phenyl)hydrazin-1-ylidene]acetate: This compound has a similar ester group but different aromatic substituents.
Properties
Molecular Formula |
C25H23N5O5 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-18(16-10-6-5-7-11-16)30(24)17-12-8-9-13-19(17)34-3/h5-14H,4,15H2,1-3H3 |
InChI Key |
LYUNATXPVKXMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C |
Origin of Product |
United States |
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